1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound that features both tetrahydropyran and tetrahydrofuran rings. These rings are connected through a urea linkage, making the compound structurally unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves the reaction of tetrahydropyran-4-amine with tetrahydrofuran-2-carboxaldehyde, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
- Use of large-scale reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the urea linkage or the ring structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the ring positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated or carbonylated derivatives.
- Reduction may produce amines or alcohols.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)-3-(methyl)urea: Similar structure but lacks the tetrahydrofuran ring.
1-(tetrahydrofuran-2-yl)-3-(methyl)urea: Similar structure but lacks the tetrahydropyran ring.
1-(tetrahydro-2H-pyran-4-yl)-3-(ethyl)urea: Similar structure with an ethyl group instead of the tetrahydrofuran ring.
Uniqueness
1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the presence of both tetrahydropyran and tetrahydrofuran rings, which can confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity to certain molecular targets and increase its versatility in various applications.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-11(12-8-10-2-1-5-16-10)13-9-3-6-15-7-4-9/h9-10H,1-8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGKAFGDFDPUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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